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Compound of Interest

Compound Name: 4-MA-NBOMe (hydrochloride)

Cat. No.: B1164594

Get Quote

Executive Summary
4-MA-NBOMe (N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)propan-2-yl]amine) is a novel

psychoactive substance (NPS) structurally derived from the amphetamine scaffold. It

represents a hybrid class of compounds, merging the 4-methylamphetamine (4-MA) backbone

with the N-(2-methoxybenzyl) moiety typical of the highly potent "25x-NBOMe" hallucinogens.

Critical Distinction: Unlike the well-characterized 25D-NBOMe (which possesses a 2,5-

dimethoxy-4-methylphenethylamine core), 4-MA-NBOMe lacks the 2,5-dimethoxy substitution

pattern essential for high-affinity 5-HT2A receptor agonism. Consequently, its pharmacological

profile is hypothesized to shift from direct receptor agonism (psychedelic) to a metabolic

prodrug model, releasing the neurotoxic agent 4-MA upon in vivo dealkylation.

Chemical Structure & Synthesis
Structural Analysis
The molecule consists of three distinct pharmacophores:

The Core: 4-Methylamphetamine (an alpha-methyl phenethylamine with a para-methyl

substituent).
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The Linker: A secondary amine nitrogen.

The Head Group: An N-(2-methoxybenzyl) ring, often referred to as the "NBOMe" moiety.

Feature 4-MA-NBOMe 25D-NBOMe
Pharmacological
Impact

Backbone
Amphetamine (

-methyl)
Phenethylamine

-methyl increases

metabolic stability

against MAO;

introduces chirality.

Ring A Subs. 4-Methyl (only)
2,5-Dimethoxy-4-

methyl

2,5-dimethoxy is

critical for 5-HT2A

docking (hydrogen

bonding with

Ser159/Asp155).

N-Substituent 2-Methoxybenzyl 2-Methoxybenzyl

Increases lipophilicity;

typically confers 5-

HT2A selectivity in

2C-X analogs.

Synthetic Pathway (Reductive Amination)
The synthesis of 4-MA-NBOMe typically follows a reductive amination pathway, coupling 4-

methylamphetamine with 2-methoxybenzaldehyde.

Reagents:

Precursor A: 4-Methylamphetamine (Freebase or HCl)

Precursor B: 2-Methoxybenzaldehyde

Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (

)

Solvent: Methanol (MeOH) or Dichloromethane (DCM)
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Figure 1: Synthetic pathway via reductive amination. The imine formation is the rate-

determining step in non-acidic conditions.

Pharmacodynamics & SAR Analysis
The "Missing" Agonist Pharmacophore
The Structure-Activity Relationship of serotonin 5-HT2A agonists (like LSD, Psilocybin, and 25I-

NBOMe) relies heavily on the 2,5-dimethoxy substitution on the phenyl ring.

Mechanism: The 2-methoxy and 5-methoxy oxygens act as hydrogen bond acceptors for

specific residues (Ser159 and Asp155) in the receptor binding pocket.

4-MA-NBOMe Consequence: Lacking these methoxy groups, 4-MA-NBOMe is predicted to

have significantly reduced affinity (

> 100 nM) for the 5-HT2A receptor compared to 25D-NBOMe (

~ 0.5 nM). It likely fails to stabilize the active receptor conformation required for
hallucinogenic effects.

Transporter Interaction (DAT/SERT)
The parent compound, 4-Methylamphetamine (4-MA), is a potent monoamine releasing agent.

N-Benzylation Effect: Adding a bulky N-benzyl group to amphetamines generally abolishes

their ability to be translocated by monoamine transporters (DAT/SERT). The molecule

becomes too large to pass through the transporter channel.
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Result: Intact 4-MA-NBOMe is likely inactive as a releasing agent. Its pharmacological

activity is therefore dependent on metabolic bioactivation.

Metabolic Bioactivation (The "Trojan Horse" Hypothesis)
The N-benzyl bond is susceptible to oxidative dealkylation by Cytochrome P450 enzymes

(specifically CYP2D6 and CYP3A4).

Toxicological Pathway:

4-MA Toxicity: 4-MA is a potent serotonin releasing agent associated with severe

hyperthermia and neurotoxicity (depletion of 5-HT terminals).

Risk Profile: 4-MA-NBOMe likely acts as a lipophilic prodrug, crossing the blood-brain barrier

efficiently before being metabolized into the neurotoxic 4-MA.
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Figure 2: Pharmacological logic flow. The primary activity is predicted to stem from the

metabolite (4-MA) rather than the parent compound.
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Experimental Protocols
Synthesis Protocol: Reductive Amination
Objective: Synthesis of 4-MA-NBOMe HCl.

Preparation: Dissolve 4-methylamphetamine freebase (1.0 eq) in anhydrous methanol.

Imine Formation: Add 2-methoxybenzaldehyde (1.1 eq) dropwise. Stir at Room Temperature

(RT) for 4 hours. Note: Use molecular sieves to scavenge water and drive equilibrium.

Reduction: Cool the solution to 0°C. Add Sodium Borohydride (

, 2.0 eq) in small portions over 30 minutes.

Quenching: Stir overnight at RT. Quench with

.

Extraction: Evaporate methanol. Extract aqueous layer with DCM (3x).

Purification: Wash organic layer with brine, dry over

. Convert to HCl salt using ethereal HCl. Recrystallize from Isopropanol/Acetone.

In Vitro Binding Assay (Radioligand Displacement)
Objective: Determine

values for 5-HT2A and SERT.

Reagents:

Radioligands:

-Ketanserin (for 5-HT2A),

-Citalopram (for SERT).

Tissue: Rat frontal cortex homogenates or HEK293 cells expressing human 5-HT2A.
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Workflow:

Incubation: Incubate membrane preparations with radioligand (0.5 nM) and varying

concentrations of 4-MA-NBOMe (

to

M).

Equilibrium: Incubate for 60 min at 37°C (SERT) or 25°C (5-HT2A).

Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell

harvester.

Counting: Measure radioactivity via liquid scintillation counting.

Analysis: Calculate

using non-linear regression; convert to

using the Cheng-Prusoff equation:

Comparative Data Summary
The following table contrasts 4-MA-NBOMe with related reference standards.
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Compound Structure Type

5-HT2A Affinity
(

)

SERT Activity Primary Risk

25I-NBOMe 2C-I Derivative High (0.04 nM) Low
Vasoconstriction,

Seizures

25D-NBOMe 2C-D Derivative High (~0.5 nM) Low
Hallucinogenic

Overdose

4-MA Amphetamine Low High (Releaser)
Hyperthermia,

Neurotoxicity

4-MA-NBOMe Hybrid Predicted Low Inactive (Parent)
Prodrug Toxicity

(4-MA)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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